tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a chlorine atom attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydropyridinone ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-chloro-2-oxo-pyridine derivatives.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl bromoacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction reactions: The carbonyl group in the dihydropyridinone ring can be reduced to form corresponding alcohols.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used for nucleophilic substitution.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinone derivatives, while reduction and oxidation reactions can lead to alcohols and carboxylic acids, respectively.
Scientific Research Applications
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the ester group, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)propanoate
- Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)butanoate
Uniqueness
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the tert-butyl ester group, makes it a versatile intermediate for further chemical modifications and applications.
Properties
CAS No. |
2694728-83-9 |
---|---|
Molecular Formula |
C11H13BrClNO3 |
Molecular Weight |
322.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.